molecular formula C25H30N4O4 B2368445 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide CAS No. 1093065-79-2

1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide

Cat. No.: B2368445
CAS No.: 1093065-79-2
M. Wt: 450.539
InChI Key: ZSWVAHPRAIOQLE-UHFFFAOYSA-N
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Description

1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide is a complex organic molecule. Its structure includes a piperidine carboxamide core, substituted with a hydroxy-phenoxyethyl linkage and a pyrazolyl-phenyl group. This compound's multi-functional group architecture makes it a target of interest in medicinal chemistry.

Scientific Research Applications

  • Chemistry: : Used as a building block in complex organic synthesis.

  • Medicine: : Investigated for its potential as a therapeutic agent, especially in the development of novel drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multiple steps:

  • Formation of the pyrazole core: : This often starts with the cyclization of a diketone with hydrazine derivatives.

  • Introduction of the phenoxyethyl linkage: : This step can involve nucleophilic substitution reactions.

  • Formation of the piperidine ring: : Various methods such as reductive amination can be utilized.

  • Final carboxamide formation: : The carboxamide group is typically introduced through amidation reactions, involving acyl chlorides or anhydrides with amines.

Industrial Production Methods: : Industrial-scale production might leverage more efficient catalytic processes, automated reaction setups, and continuous flow systems to optimize yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, possibly leading to the formation of corresponding ketones or aldehydes.

  • Reduction: : Reduction reactions might convert carbonyl groups to alcohols or amines.

  • Substitution: : Given the presence of hydroxy and methoxy groups, nucleophilic substitution reactions are common.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2 under acidic or basic conditions.

  • Reduction: : NaBH4, LiAlH4 in aprotic solvents.

  • Substitution: : Alkyl halides, aryl halides under basic conditions.

Major Products Formed

  • Oxidation could yield ketones or aldehydes.

  • Reduction could yield alcohols or amines.

  • Substitution typically leads to varied alkyl or aryl derivatives.

Mechanism of Action

  • Molecular Targets: : This compound could interact with specific receptors or enzymes in biological systems.

  • Pathways Involved: : Likely involved in signal transduction pathways or enzymatic modulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(3-hydroxy-4-phenoxyethyl)piperidine-4-carboxamide: : Lacks the pyrazolyl-phenyl group.

  • 1-(2-(3-methoxy-4-phenoxyethyl)piperidine-4-carboxamide: : Lacks the hydroxy group.

Uniqueness: : The presence of both a pyrazolyl-phenyl group and the hydroxy-phenoxyethyl linkage distinguishes it from other compounds, potentially providing unique biological activity or physical properties.

Properties

IUPAC Name

1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy]ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-16-23(17-3-5-19(32-2)6-4-17)24(28-27-16)21-8-7-20(15-22(21)30)33-14-13-29-11-9-18(10-12-29)25(26)31/h3-8,15,18,30H,9-14H2,1-2H3,(H2,26,31)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWVAHPRAIOQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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